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Compound of Interest

N-hydroxy-1-
Compound Name:
piperidinecarboximidamide

Cat. No. B1199650

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and synthetic
methodology for N-hydroxy-1-piperidinecarboximidamide, a molecule of interest in
medicinal chemistry and drug development due to its potential as a nitric oxide donor and its
utility as a synthetic intermediate. Given the limited availability of experimental data in public
databases, this document presents predicted spectroscopic data based on established
principles, alongside a detailed experimental protocol for its synthesis and characterization.

Molecular Structure and Properties

N-hydroxy-1-piperidinecarboximidamide possesses a piperidine ring linked to a
hydroxycarboximidamide functional group. This structure imparts specific chemical and
physical properties relevant to its biological activity and analytical characterization.
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Property Value

IUPAC Name N'-hydroxy-1-piperidinecarboximidamide
CAS Number 29044-24-4

Molecular Formula CeH13N30

Molecular Weight 143.19 g/mol

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra, the following data have been
predicted based on the analysis of functional groups and established spectroscopic databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted *H and 3C NMR chemical shifts are presented in the tables below. These
predictions are based on the chemical environment of each nucleus.

Table 1: Predicted *H NMR Spectral Data (in CDCls, 400 MHz)

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~7.5-8.5 brs 1H N-Hydroxy
~45-55 br s 2H Amidine NH2
~3.2-34 t 4H Piperidine (C2, C6)
Piperidine (C3, C4,
~15-1.7 m 6H

C5)

Table 2: Predicted 3C NMR Spectral Data (in CDCIs, 100 MHz)
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Chemical Shift (6, ppm) Assighment
~155 - 160 C=NOH

~45 - 50 Piperidine (C2, C6)
~24 - 27 Piperidine (C4)
~22-25 Piperidine (C3, C5)

Infrared (IR) Spectroscopy

The predicted IR absorption bands are summarized below, corresponding to the characteristic

vibrational modes of the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm—?)

Intensity

Assignment

3400 - 3200 Strong, Broad O-H stretch (hydroxy)
3300 - 3100 Medium N-H stretch (amidine)
2950 - 2850 Strong C-H stretch (aliphatic)
1660 - 1630 Strong C=N stretch (imidamide)
1470 - 1430 Medium C-H bend (piperidine)
1100 - 1000 Medium C-N stretch (piperidine)
950 - 900 Medium N-O stretch

Mass Spectrometry (MS)

The predicted mass spectrum under Electron lonization (EI) would likely show a molecular ion

peak ([M]*) at m/z 143. The fragmentation pattern is expected to involve the cleavage of the

piperidine ring and the loss of small neutral molecules.

Table 4: Predicted Key Mass Spectrometry Fragments
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miz Proposed Fragment lon

143 [CeH13N3O]* (Molecular lon)

126 [M - NHs]*

84 [CsH1oN]* (Piperidine ring fragment)
59 [CH3N20]*

Experimental Protocols

The following section details a plausible experimental protocol for the synthesis and
characterization of N-hydroxy-1-piperidinecarboximidamide.

Synthesis of N-hydroxy-1-piperidinecarboximidamide

This procedure is adapted from established methods for the synthesis of amidoximes from
nitriles.

Materials:

Piperidine-1-carbonitrile

Hydroxylamine hydrochloride (NH20H-HCI)

Sodium carbonate (Na2CO3)

Ethanol

Water

Ethyl acetate

Anhydrous magnesium sulfate (MgSQOa)
Procedure:

¢ In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 eq) and sodium
carbonate (0.6 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
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Stir the mixture at room temperature for 30 minutes to generate free hydroxylamine in situ.
Add piperidine-1-carbonitrile (1.0 eq) to the reaction mixture.

Heat the mixture to reflux (approximately 80-90 °C) and maintain for 3-5 hours. Monitor the
reaction progress by thin-layer chromatography (TLC).

After completion, cool the reaction mixture to room temperature and remove the ethanol
under reduced pressure.

Extract the aqueous residue with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude product.

Purify the crude product by recrystallization from a suitable solvent system (e.g.,
ethanol/water or ethyl acetate/hexane) to obtain pure N-hydroxy-1-
piperidinecarboximidamide.

Spectroscopic Characterization

NMR Spectroscopy:

e Prepare a ~10-20 mg/mL solution of the purified product in deuterated chloroform (CDCIs).
e Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR spectrometer.

IR Spectroscopy:

o Obtain the IR spectrum of the solid product using an ATR-FTIR spectrometer.

Mass Spectrometry:

e Analyze the sample using an ESI-MS or GC-MS system to determine the molecular weight
and fragmentation pattern.
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Logical Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of
N-hydroxy-1-piperidinecarboximidamide.
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Caption: Workflow for Synthesis and Characterization.

 To cite this document: BenchChem. [N-Hydroxy-1-piperidinecarboximidamide: A
Comprehensive Spectroscopic and Methodological Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1199650#spectroscopic-data-
nmr-ir-ms-for-n-hydroxy-1-piperidinecarboximidamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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